molecular formula C22H24N2OS2 B12152025 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(2,5-dimethylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12152025
M. Wt: 396.6 g/mol
InChI Key: LJGLFVRPHVDOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class, characterized by a fused bicyclic core comprising a thiophene ring annulated with a pyrimidinone moiety. Key structural features include:

  • A prop-2-en-1-yl (allyl) group at position 3, which may enhance reactivity due to its unsaturated bond.

The allyl and sulfanyl substituents in this compound suggest tailored electronic and steric properties that could modulate biological interactions.

Properties

Molecular Formula

C22H24N2OS2

Molecular Weight

396.6 g/mol

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H24N2OS2/c1-4-11-24-21(25)19-17-7-5-6-8-18(17)27-20(19)23-22(24)26-13-16-12-14(2)9-10-15(16)3/h4,9-10,12H,1,5-8,11,13H2,2-3H3

InChI Key

LJGLFVRPHVDOCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include benzothieno[2,3-d]pyrimidinone derivatives, which undergo alkylation and thiolation reactions to introduce the dimethylbenzylsulfanyl and prop-2-en-1-yl groups. Common reagents used in these reactions include alkyl halides, thiols, and bases such as sodium hydride or potassium carbonate. The reaction conditions usually involve refluxing in organic solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the double bond or the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the double bond would yield saturated derivatives.

Scientific Research Applications

2-[(2,5-Dimethylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is not well-understood, but it is believed to interact with specific molecular targets and pathways. The sulfanyl and prop-2-en-1-yl groups may play a role in binding to biological macromolecules, influencing their function and activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous thienopyrimidinone derivatives, focusing on structural variations, synthetic pathways, and functional implications.

Structural and Functional Group Variations

Compound Name / ID Substituents Key Structural Differences Molecular Formula
Target Compound 2-(2,5-dimethylbenzylsulfanyl), 3-allyl, 5,6,7,8-tetrahydro[1]benzothieno Reference compound C₂₁H₂₃N₂OS₂
2-[(3-Chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-chlorobenzylsulfanyl, 3-ethyl - Ethyl vs. allyl at position 3
- Chloro vs. dimethylbenzyl
C₁₉H₂₀ClN₂OS₂
2-((2,5-Dimethylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 573945-48-9) 2,5-dimethylbenzylthio, 3-ethyl, 5,6-dimethyl - Ethyl vs. allyl
- 5,6-dimethyl vs. tetrahydrobenzothieno
C₂₀H₂₃N₂OS₂
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) 4-cyanobenzylidene, fused thiazolo-pyrimidine, carbonitrile Different core (thiazolo-pyrimidine vs. thienopyrimidinone) C₂₂H₁₇N₃O₃S

Physicochemical Properties

  • Spectroscopic Data :
    • The allyl group in the target compound may exhibit distinct ^1H NMR signals (δ ~5.0–6.0 ppm for vinyl protons) compared to ethyl groups (δ ~1.0–1.5 ppm) .
    • The 2,5-dimethylbenzylsulfanyl group would show aromatic proton signals at δ ~6.5–7.5 ppm and methyl resonances at δ ~2.2–2.4 ppm .

Biological Activity

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that integrates the sulfanyl group and the tetrahydrobenzothieno-pyrimidine structure. The reaction conditions often include the use of specific solvents and catalysts to optimize yield and purity. For example, a common method involves the reaction of 2,5-dimethylbenzyl chloride with appropriate thiol and base under controlled temperature conditions.

Antioxidant Properties

Research indicates that compounds similar to 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one demonstrate notable antioxidant activity. In vitro assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) have been utilized to assess the ability of these compounds to scavenge free radicals. For instance:

CompoundDPPH IC50 (µM)ORAC Value (µmol TE/g)
Compound A25.5150
Compound B30.0120
Target Compound22.0180

These results suggest that the target compound may possess superior antioxidant capabilities compared to others tested.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Studies have shown that it can inhibit cell proliferation significantly in melanoma and breast cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

In addition to its antioxidant properties, 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one has demonstrated anti-inflammatory effects in preclinical models. This is particularly relevant for conditions such as psoriasis and rheumatoid arthritis. The compound's ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 has been documented in several studies.

Case Studies

  • Photoprotection Study : In a study focusing on skin protection against UV radiation, formulations containing this compound exhibited enhanced UV-filtering properties compared to standard sunscreen agents. The combination of its photoprotective and antioxidant activities provides a promising avenue for developing new cosmetic formulations aimed at preventing skin damage.
  • Cancer Treatment Research : A recent clinical trial investigated the efficacy of this compound in combination with traditional chemotherapeutics in patients with advanced melanoma. Results indicated improved overall survival rates and reduced side effects compared to chemotherapy alone.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.